molecular formula C13H13NO2 B14180728 3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline CAS No. 918662-33-6

3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline

Cat. No.: B14180728
CAS No.: 918662-33-6
M. Wt: 215.25 g/mol
InChI Key: ZTXRDBXSZJACFP-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline is a chemical compound with a unique structure that includes a cyclopropyl group, a methoxy group, and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-6-methoxyisoquinoline
  • Cyclopropanecarboxylic acid derivatives

Uniqueness

3-Cyclopropyl-6-methoxy-2-oxo-2lambda~5~-isoquinoline is unique due to its specific structural features, including the presence of both a cyclopropyl group and a methoxy group on the isoquinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

918662-33-6

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-cyclopropyl-6-methoxy-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C13H13NO2/c1-16-12-5-4-10-8-14(15)13(9-2-3-9)7-11(10)6-12/h4-9H,2-3H2,1H3

InChI Key

ZTXRDBXSZJACFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=[N+](C=C2C=C1)[O-])C3CC3

Origin of Product

United States

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